molecular formula C21H14N2O7 B394794 2-(4-nitrophenyl)-2-oxoethyl 2'-nitrobiphenyl-2-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 2'-nitrobiphenyl-2-carboxylate

Cat. No.: B394794
M. Wt: 406.3g/mol
InChI Key: OGMOZVYNBNOFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-Nitrophenyl}-2-oxoethyl 2’-nitro[1,1’-biphenyl]-2-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of nitro groups and a biphenyl structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Nitrophenyl}-2-oxoethyl 2’-nitro[1,1’-biphenyl]-2-carboxylate typically involves multi-step organic reactions. One common method is the esterification reaction between 2-{4-Nitrophenyl}-2-oxoethyl acetate and 2’-nitro[1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-Nitrophenyl}-2-oxoethyl 2’-nitro[1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl compounds.

Scientific Research Applications

2-{4-Nitrophenyl}-2-oxoethyl 2’-nitro[1,1’-biphenyl]-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-Nitrophenyl}-2-oxoethyl 2’-nitro[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-Nitrophenyl}-2-oxoethyl 2’-nitro[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both nitro groups and a biphenyl structure, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H14N2O7

Molecular Weight

406.3g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(2-nitrophenyl)benzoate

InChI

InChI=1S/C21H14N2O7/c24-20(14-9-11-15(12-10-14)22(26)27)13-30-21(25)18-7-2-1-5-16(18)17-6-3-4-8-19(17)23(28)29/h1-12H,13H2

InChI Key

OGMOZVYNBNOFAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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